1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide
Overview
Description
1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with pyridin-4-ylmethyl groups, making it a valuable subject for research in chemistry and materials science.
Preparation Methods
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can influence various biological pathways and processes, making it a versatile compound for research .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-pyridylmethyl)benzene: Similar structure but lacks the carboxamide groups.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains similar pyridinyl groups but differs in the core structure.
Uniqueness
Its ability to form stable complexes with metals and participate in multiple types of chemical reactions sets it apart from similar compounds .
Properties
IUPAC Name |
1-N,3-N-bis[4-(pyridin-4-ylmethyl)phenyl]benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c37-31(35-29-8-4-23(5-9-29)20-25-12-16-33-17-13-25)27-2-1-3-28(22-27)32(38)36-30-10-6-24(7-11-30)21-26-14-18-34-19-15-26/h1-19,22H,20-21H2,(H,35,37)(H,36,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGZQEBCWZPNSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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